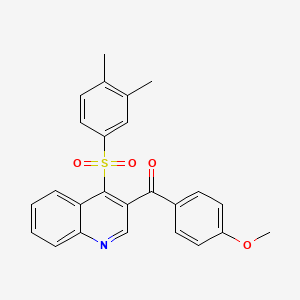
(4-((3,4-Dimethylphenyl)sulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-((3,4-Dimethylphenyl)sulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone” is a chemical compound with the molecular formula C25H21NO4S . It contains a quinoline core, which is a heterocyclic aromatic organic compound. This compound also features methoxyphenyl and dimethylphenyl groups, which are common motifs in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. Additionally, the compound contains sulfonyl, methoxyphenyl, and dimethylphenyl functional groups .科学的研究の応用
Synthesis and Radiosynthesis Applications
The development of novel synthetic methodologies for compounds with complex structures is a significant area of research. Kitson et al. (2010) describe a method for the carbon-14 radiosynthesis of a 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative, demonstrating advanced techniques in the field of radiolabeling which are crucial for drug development and environmental tracing applications Kitson et al., 2010.
Antimicrobial and Antioxidant Properties
Research into the antimicrobial and antioxidant properties of quinoline and its derivatives is essential for discovering new therapeutic agents. Alavi et al. (2017) investigated the synthesis of novel quinoxaline sulfonamides with significant antibacterial activity, highlighting the potential of these compounds in combating bacterial infections Alavi et al., 2017. Additionally, Çetinkaya et al. (2012) synthesized derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, demonstrating their effective antioxidant power, which could lead to potential applications in preventing oxidative stress-related diseases Çetinkaya et al., 2012.
Applications in Material Science
The synthesis and properties of poly(arylene ether sulfone) anion exchange membranes by Shi et al. (2017) represent an application of similar compounds in the development of materials with specific ion transport capabilities, which are critical for energy storage and conversion technologies Shi et al., 2017.
Electrochemical Synthesis and Properties
The work by Largeron and Fleury (1998) on the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, starting from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone, showcases the importance of electrochemical methods in synthesizing compounds with potential anti-stress oxidative properties Largeron & Fleury, 1998.
Environmental Applications
Research by Zhou et al. (2018) on the development of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water highlights the environmental application of chemically synthesized compounds in water purification technologies Zhou et al., 2018.
将来の方向性
The future directions for research on this compound would depend on its potential applications. Quinoline derivatives are widely studied due to their prevalence in natural products and medicinal chemistry . If this compound shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent.
特性
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-16-8-13-20(14-17(16)2)31(28,29)25-21-6-4-5-7-23(21)26-15-22(25)24(27)18-9-11-19(30-3)12-10-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLIMIKYQSFRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,4-Dimethylphenyl)sulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole](/img/structure/B2477709.png)
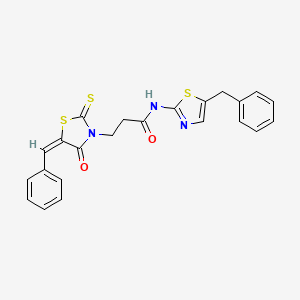
![Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B2477711.png)
![N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477712.png)
![1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea](/img/structure/B2477713.png)
![1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2477714.png)
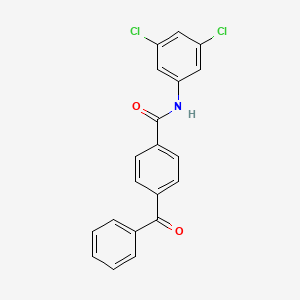
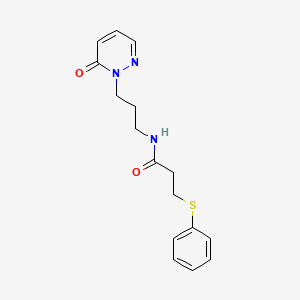


![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(2-methylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2477724.png)
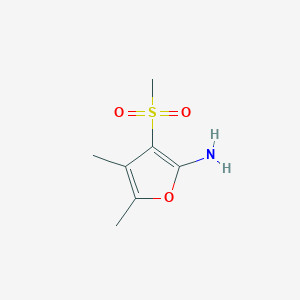
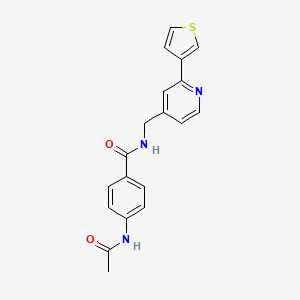
![(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate](/img/structure/B2477731.png)